4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Chemical Structure: This compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a benzoylbenzamide moiety at position 2. The 5-oxido group introduces polarity, while the tert-butyl and benzoyl substituents contribute to steric bulk and lipophilicity. Molecular Formula: C₂₅H₂₆N₃O₃S (theoretical calculation based on substituent addition to core structure). Key Features:
- Tert-butyl group: Enhances metabolic stability by shielding reactive sites.
- Benzoylbenzamide: May improve binding affinity to hydrophobic targets (e.g., kinases or GPCRs).
- 5-Oxido group: Increases solubility compared to non-oxidized analogs.
Properties
IUPAC Name |
4-benzoyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-23(2,3)26-21(18-13-30(29)14-19(18)25-26)24-22(28)17-11-9-16(10-12-17)20(27)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKQUEYZBGJRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
The molecular formula of this compound is C23H23N3O3S, with a molecular weight of 421.52 g/mol. The compound features a thieno[3,4-c]pyrazole moiety which is known for various biological activities.
Antifungal Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a related compound demonstrated an EC50 value of 0.20 mg/L against Sclerotinia sclerotiorum, comparable to commercial fungicides such as Fluxapyroxad and Boscalid . Although specific data on this compound is limited, its structural similarities suggest potential antifungal activity.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial effects. A study on benzamide derivatives highlighted their ability to inhibit various microbial strains effectively. The mechanism often involves interaction with bacterial enzymes or disrupting cell wall synthesis .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes. The thieno[3,4-c]pyrazole scaffold has been associated with the inhibition of succinate dehydrogenase (SDH), which is crucial in cellular respiration and energy production. Molecular docking studies indicated that such compounds can form hydrogen bonds with key amino acids in the active site of SDH, potentially leading to significant therapeutic effects against fungal pathogens .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Analogs from Evidence:
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Substituents: Bromo (electron-withdrawing) and 4-methylphenyl (moderately lipophilic). Molecular Weight: ~440–450 g/mol (estimated).
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (): Substituents: 4-Methoxyphenyl (electron-donating) and cyclohexanecarboxamide (rigid, aliphatic). Molecular Formula: C₁₉H₂₃N₃O₃S; Molecular Weight: 373.5 g/mol .
Key Structural Differences:
Physicochemical Properties
- Solubility: The 5-oxido group improves aqueous solubility relative to non-oxidized thienopyrazoles. However, the bulky benzoylbenzamide may reduce solubility compared to the cyclohexanecarboxamide in .
Pharmacological Implications
- Target Affinity: The benzoyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the tert-butyl group could stabilize hydrophobic pockets.
- Metabolic Stability: tert-butyl substituents are known to reduce cytochrome P450-mediated metabolism, suggesting superior stability compared to methyl or methoxy analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. How can this compound’s research align with broader medicinal chemistry theories?
- Methodological Answer : Link to the "privileged scaffold" concept, where thieno-pyrazole cores are known for CNS activity. Test hypotheses about bioisosteric replacements (e.g., replacing benzoyl with trifluoromethyl groups) and evaluate metabolic stability via microsomal assays . Theoretical frameworks like polypharmacology may explain off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
